- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach, Tetrahedron Letters, 2000, 41(21), 4007-4009
Cas no 931-48-6 (Ethynylcyclohexane)
Ethynylcyclohexane (CAS 931-49-7) is a cyclohexane derivative featuring an ethynyl functional group, making it a valuable intermediate in organic synthesis. Its structure combines the stability of a cyclohexane ring with the reactivity of an alkyne, enabling applications in cross-coupling reactions, polymerization, and pharmaceutical research. The compound's rigid cyclohexyl backbone enhances steric control in catalytic processes, while the terminal alkyne allows for selective functionalization. Ethynylcyclohexane is commonly utilized in the preparation of advanced materials, ligands, and bioactive molecules. Its high purity and consistent performance make it suitable for precision chemical synthesis and industrial-scale applications.
Ethynylcyclohexane structure
Product Name:Ethynylcyclohexane
CAS No:931-48-6
MF:C8H12
MW:108.180882453918
MDL:MFCD00001513
CID:804303
PubChem ID:70263
Update Time:2025-06-07
Ethynylcyclohexane Chemical and Physical Properties
Names and Identifiers
-
- Ethynylcyclohexane
- Cyclohexane, ethynyl-
- Cyclohexylacetylene
- Ethynylcyclohexane (ACI)
- 1-Cyclohexylethyne
- Cyclohexylethyne
- Ethyne, cyclohexyl-
- NS00039526
- CYCLOHEXYL ACETYLENE
- Cyclohexylacetylene, 98%
- C8H12
- F16297
- EINECS 213-236-6
- 931-48-6
- DTXSID30239265
- EN300-192818
- MFCD00001513
- AKOS015888167
- ethynyl-cyclohexane
- AS-47825
- DB-004024
- Z1255457380
- CS-W022720
- Prothizinic acid; Protizinic acid
-
- MDL: MFCD00001513
- Inchi: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
- InChI Key: SSDZYLQUYMOSAK-UHFFFAOYSA-N
- SMILES: C#CC1CCCCC1
Computed Properties
- Exact Mass: 108.09400
- Monoisotopic Mass: 108.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 98.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 0.828 g/mL at 25 °C(lit.)
- Boiling Point: 130-132 °C(lit.)
- Flash Point: Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >
- Refractive Index: n20/D 1.4540(lit.)
- Water Partition Coefficient: Immiscible with water.
- PSA: 0.00000
- LogP: 2.19990
- Solubility: Not determined
Ethynylcyclohexane Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225
- Warning Statement: P210
- Hazardous Material transportation number:UN 3295BF 3 / PGII
- WGK Germany:3
- Hazard Category Code: 11
- Safety Instruction: 16
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- HazardClass:3.1
- PackingGroup:II
- Storage Condition:Flammable area
Ethynylcyclohexane Customs Data
- HS CODE:2902199090
- Customs Data:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Ethynylcyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53418-5g |
Cyclohexylacetylene, 98% |
931-48-6 | 98% | 5g |
¥1635.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53418-25g |
Cyclohexylacetylene, 98% |
931-48-6 | 98% | 25g |
¥11683.00 | 2023-04-13 | |
| TRC | E939213-100mg |
Ethynylcyclohexane |
931-48-6 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939213-500mg |
Ethynylcyclohexane |
931-48-6 | 500mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E939213-1g |
Ethynylcyclohexane |
931-48-6 | 1g |
$ 160.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-250mg |
Ethynylcyclohexane |
931-48-6 | 98% | 250mg |
¥74.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-1g |
Ethynylcyclohexane |
931-48-6 | 98% | 1g |
¥199.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥900.0 | 2024-04-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129216-1G |
Ethynylcyclohexane |
931-48-6 | 1g |
¥596.21 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129216-5G |
Ethynylcyclohexane |
931-48-6 | 5g |
¥1444.69 | 2023-12-10 |
Ethynylcyclohexane Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
Reference
- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene, Journal of the Chemical Society, 1992, (3), 219-20
Production Method 3
Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt
Reference
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561
Production Method 4
Reaction Conditions
Reference
- Convenient two-step conversion of acid chlorides to terminal alkynes, Synlett, 1990, (4),
Production Method 5
Reaction Conditions
Reference
- Product class 8: linear alkynes: synthesis by elimination, Science of Synthesis, 2008, 43, 435-467
Production Method 6
Reaction Conditions
1.1 -
1.2 Catalysts: Iodine
1.2 Catalysts: Iodine
Reference
- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Production Method 7
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
Reference
- The synthesis and reactions of alkynylboranes and "ate" complexes, 1976, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes, Journal of Organic Chemistry, 1999, 64(18), 6918-6920
Production Method 10
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C
Reference
- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF, Tetrahedron Letters, 2008, 49(48), 6794-6796
Production Method 11
Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Reference
- A Practical Preparation of Terminal Alkynes from Aldehydes, Journal of Organic Chemistry, 2000, 65(6), 1889-1891
Production Method 12
Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
Reference
- Reductions with samarium(II) iodide, Organic Reactions (Hoboken, 1994, 46,
Production Method 13
Reaction Conditions
Reference
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes, Journal of the Chemical Society, 1994, (10), 1281-4
Production Method 14
Reaction Conditions
Reference
- Reaction of cyclohexylacetylene with lower saturated monobasic acids, Zhurnal Obshchei Khimii, 1957, 27, 1185-7
Production Method 15
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C
Reference
- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source, Organic Chemistry Frontiers, 2020, 7(4), 702-708
Production Method 16
Reaction Conditions
1.1 -
1.2 Reagents: Iodine
1.2 Reagents: Iodine
Reference
- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6
Production Method 17
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
Reference
- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940
Production Method 18
Reaction Conditions
Reference
- Synthesis of linear alkynes by rearrangement, Science of Synthesis, 2008, 43, 469-554
Production Method 19
Production Method 20
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
Reference
- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, Organic Syntheses, 1986, 64, 44-9
Ethynylcyclohexane Raw materials
- 1-cyclohexylethan-1-one
- Lithium Acetylide-ethylenediamine (1:1)
- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)
- Cyclohexane, [(1Z)-2-iodoethenyl]-
- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate
- Cyclohexane, (2,2-dibromoethenyl)-
- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester
- Cyclohexanone p-Toluenesulfonylhydrazone
- Cyclohexane, (2,2-dichloroethenyl)-
- Lithium acetylide(Li(C2H)) (9CI)
- Ethanone, 1-cyclohexyl-2-(triphenylphosphoranylidene)-
- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-
Ethynylcyclohexane Preparation Products
Ethynylcyclohexane Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:931-48-6)Ethynylcyclohexane
Order Number:A1211714
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):441.0
Email:sales@amadischem.com
Ethynylcyclohexane Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane
Purity:99%
Quantity:25g
Price ($):441.0